7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid
Description
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (CAS: 866142-67-8) is a heterocyclic compound with the molecular formula C₁₁H₈N₂O₄S₂ and a molecular weight of 296.33 g/mol . Its structure features a methylsulfonyl (-SO₂CH₃) group at position 7 and a carboxylic acid (-COOH) group at position 2 of the imidazo[2,1-b][1,3]benzothiazole scaffold. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive derivatives with anticancer, radiosensitizing, and enzyme-inhibitory properties.
Properties
IUPAC Name |
6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S2/c1-19(16,17)6-2-3-8-9(4-6)18-11-12-7(10(14)15)5-13(8)11/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOSIVOBYKCMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N3C=C(N=C3S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Formation: Imidazo[2,1-b]benzothiazole Synthesis
Cyclocondensation of 2-Aminobenzothiazole Derivatives
The imidazo[2,1-b]benzothiazole scaffold is typically constructed via cyclocondensation of 2-aminobenzothiazole with α-haloketones or α-bromoacetophenones. For example, phenacyl bromide derivatives react with 2-aminobenzothiazole in ethanol-water mixtures under reflux to yield the bicyclic core. Visible light irradiation has been employed as a catalyst-free method to enhance reaction efficiency, achieving yields up to 55%.
Oxidative Cyclization Strategies
Iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) catalyze oxidative cyclization of 2-aminobenzothiazole with methyl ketones under aerobic conditions. This method directly couples ketone carbonyl groups to the thiazole nitrogen, forming the imidazo[2,1-b]thiazole ring without requiring pre-functionalized intermediates.
Introduction of the Methylsulfonyl Group
Direct Sulfonation at Position 7
Sulfonation of the imidazo[2,1-b]benzothiazole core is achieved using methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine. The reaction proceeds in dichloromethane at 0–5°C to minimize side reactions. Nuclear magnetic resonance (NMR) studies confirm regioselective substitution at the 7-position due to electronic activation by the adjacent sulfur atom.
Post-Functionalization via Suzuki-Miyaura Coupling
While less common, palladium-catalyzed cross-coupling has been explored to introduce sulfonyl groups. Aryl boronic acids bearing protected sulfonyl moieties react with brominated imidazo[2,1-b]thiazoles under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Subsequent deprotection yields the methylsulfonyl derivative.
Carboxylic Acid Functionalization at Position 2
Hydrolysis of Ester Precursors
The most robust route to the carboxylic acid involves hydrolysis of ethyl 7-(methylsulfonyl)imidazo[2,1-b]benzothiazole-2-carboxylate. Treatment with aqueous sodium hydroxide (2M) in tetrahydrofuran (THF) at 80°C for 6 hours cleaves the ester, yielding the acid in >90% purity. The ester precursor itself is synthesized via Haack reaction conditions, utilizing Pd(OAc)₂ and K₂CO₃ in dimethylformamide (DMF).
Table 1: Characterization Data for Key Intermediates
Carboxylation via Carbon Dioxide Insertion
An alternative method employs CO₂ insertion into a pre-formed organozinc intermediate. Treatment of 7-(methylsulfonyl)imidazo[2,1-b]benzothiazole with ZnCl₂ and tert-butyllithium generates a zincate species, which reacts with gaseous CO₂ at −78°C. Acidic workup affords the carboxylic acid, though yields are moderate (50–60%).
Optimization and Scale-Up Considerations
Alternative Synthetic Pathways
Multicomponent Reactions (MCRs)
Groebke-Blackburn-Bienaymé reactions enable one-pot assembly of the imidazo[2,1-b]thiazole core. Combining 2-aminobenzothiazole, aldehydes, and isocyanides under visible light irradiation forms 3-aminoimidazo[2,1-b]thiazoles, which are subsequently oxidized and sulfonated.
Analytical and Spectroscopic Validation
Challenges and Limitations
- Regioselectivity Control : Competing substitution at positions 5 and 7 necessitates precise reaction conditions.
- Acid Sensitivity : The carboxylic acid group promotes decarboxylation above 200°C, complicating high-temperature steps.
- Sulfonyl Group Stability : Strong reducing agents (e.g., LiAlH₄) may reduce the sulfonyl moiety to thioether, requiring inert atmospheres during handling.
Industrial Applications and Patent Landscape
Patent EP3150612A1 discloses analogous processes for morpholine-substituted imidazo[2,1-b]benzothiazoles, highlighting the relevance of these methods in pharmaceutical manufacturing. Scale-up protocols emphasize cost-effective reagent selection (e.g., aqueous HBr over boron tribromide) and continuous flow systems to enhance throughput.
Chemical Reactions Analysis
Types of Reactions
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets.
Anticancer Activity
Research indicates that 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid exhibits cytotoxic effects on cancer cell lines. A study demonstrated its ability to inhibit cell proliferation in human cancer cells through the induction of apoptosis. This property is attributed to its interaction with cellular signaling pathways that regulate cell survival and death.
Antimicrobial Properties
The compound has shown promising results against a range of microbial pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Material Science
The unique chemical structure of this compound also opens avenues in material science.
Polymer Chemistry
This compound can serve as a monomer in the synthesis of novel polymers with specific properties such as enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices is being explored for applications in coatings and composites.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal reported the synthesis of derivatives of this compound. These derivatives exhibited enhanced anticancer activity compared to the parent compound. The study utilized various cancer cell lines to evaluate the efficacy and mechanism of action, highlighting the compound's potential as a lead structure for drug development.
Case Study 2: Antimicrobial Screening
In another investigation, researchers screened several derivatives of this compound for antimicrobial activity. The results indicated that certain modifications to the molecular structure significantly improved the antibacterial properties against resistant strains of bacteria, showcasing its potential in combating antibiotic resistance.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The imidazo[2,1-b][1,3]benzothiazole core is a privileged scaffold in drug discovery. Substituents at positions 2 and 7 significantly influence biological activity. Below is a detailed comparison with structurally related compounds:
Anticancer and Radiosensitizing Derivatives
Table 1: Key Anticancer Derivatives of Imidazo[2,1-b][1,3]benzothiazoles
Key Observations :
- Sulfonamide vs. Methylsulfonyl : Sulfonamide derivatives (e.g., 3f, 3g) exhibit potent anticancer activity, attributed to their ability to enhance DNA fragmentation and radiosensitization . The methylsulfonyl group in the target compound may offer similar electronic effects (electron-withdrawing) but with improved metabolic stability due to reduced hydrogen-bonding capacity.
- Position 2 Substitutions : Aryl groups (e.g., 4-fluorophenyl) at position 2 improve lipophilicity and target binding, whereas the carboxylic acid group in the target compound may enhance solubility or direct interactions with enzymatic active sites.
Enzyme Inhibitors with Related Scaffolds
Table 2: COX-2 Inhibitors with Imidazo[2,1-b]thiazole Cores
Key Observations :
- The methylsulfonyl group on phenyl rings (e.g., in 6a) is critical for COX-2 selectivity, likely due to interactions with the enzyme's hydrophobic pocket . While the target compound lacks the phenyl extension, its methylsulfonyl group at position 7 may confer analogous selectivity in other enzymatic targets.
Substituent Effects on Physicochemical Properties
Table 3: Impact of Substituents on Key Properties
Key Observations :
- Methylsulfonyl vs. In contrast, -SO₂CH₃ may improve aqueous solubility and target specificity.
- Chloro vs. Methylsulfonyl : Chlorine at position 5 (vs. 7) reduces steric hindrance, possibly allowing better binding in compact active sites.
Structure-Activity Relationship (SAR) Insights
Position 7 :
- Electron-withdrawing groups (e.g., -SO₂CH₃, -SO₂NH₂) enhance anticancer and enzyme-inhibitory activities by stabilizing charge-transfer interactions with biological targets .
- Bulkier groups (e.g., -CF₃) may compromise activity in sterically constrained environments.
Position 2 :
- Carboxylic acid groups improve solubility and enable salt formation, critical for oral bioavailability.
- Aryl substituents (e.g., 4-fluorophenyl) enhance potency by engaging in π-π stacking with aromatic residues in target proteins .
Biological Activity
7-(Methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid (CAS No. 866142-67-8) is a heterocyclic compound known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, antiviral, anticancer properties, and structure-activity relationships (SAR).
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈N₂O₄S₂
- Molecular Weight : 296.32 g/mol
- Structural Features : The compound features an imidazo[2,1-b][1,3]benzothiazole core with a methylsulfonyl group, contributing to its biological activities.
Antimicrobial Activity
Research indicates that imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various thiazole derivatives against different bacterial strains. The presence of electron-withdrawing groups at specific positions on the phenyl ring was crucial for enhancing activity against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 30 | Antifungal |
| Compound B | 50 | Antibacterial |
| Compound C | 25 | Antiviral |
Antiviral Activity
This compound has shown promise in antiviral studies. It was evaluated against various viruses and displayed notable inhibition rates. The SAR studies suggest that modifications to the core structure can enhance efficacy against specific viral targets .
Anticancer Properties
The compound's anticancer potential has been a focal point of research. In vitro studies demonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as HeLa and HepG2. The results indicated low cytotoxicity towards normal cells while effectively reducing the viability of cancerous cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 15 | 10 |
| HepG2 | 20 | 8 |
Structure-Activity Relationship (SAR)
SAR studies have been instrumental in understanding how structural modifications influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The introduction of sulfonyl groups significantly enhances antimicrobial activity.
- Ring Substitutions : Variations in the imidazole or benzothiazole rings can lead to increased potency against specific pathogens or cancer cells .
Case Studies
- Antimalarial Activity : A series of thiazole analogs were synthesized and tested for antimalarial properties against Plasmodium falciparum. The study revealed that certain modifications led to compounds with high potency and low cytotoxicity .
- Leishmanicidal Activity : Hybrid compounds incorporating thiazoles exhibited promising leishmanicidal activity, with significant effects on both promastigote and amastigote forms of Leishmania infantum. These compounds demonstrated low toxicity to mammalian cells while effectively reducing parasite survival .
Q & A
Q. What are the established synthetic routes for 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions:
- Cyclization : Reacting substituted benzothiazole amines with α-bromo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) under microwave irradiation (130°C, 45 min) or reflux in ethanol/1,4-dioxane .
- Ester Hydrolysis : Conversion of ethyl ester intermediates to carboxylic acids using LiOH in THF/H₂O .
- Methylsulfonyl Introduction : Sulfonation or coupling reactions with methylsulfonyl chloride, followed by purification via recrystallization (DMF/acetic acid) or column chromatography .
Q. Key Data :
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Microwave, 130°C, 45 min | 65–78 | |
| Ester Hydrolysis | LiOH, THF/H₂O, 12 h | 85–90 | |
| Methylsulfonyl Coupling | HATU, Hunig’s base, DMF | 70–75 |
Q. How is structural characterization performed for this compound, and what key spectroscopic markers confirm its identity?
- NMR Spectroscopy :
- ¹H NMR : Methylsulfonyl protons appear as a singlet (~δ 3.3–3.5 ppm). Carboxylic acid protons are observed as broad peaks (~δ 12.0 ppm) .
- ¹³C NMR : Carboxylic acid carbon at ~δ 170–175 ppm; methylsulfonyl carbon at ~δ 42–45 ppm .
- Mass Spectrometry : [M+H]⁺ peaks confirm molecular weight (e.g., m/z = 337.2 for intermediate esters) .
- X-ray Crystallography : Planar benzothiazole-imidazole fused ring system with dihedral angles <5° between aromatic rings .
Q. What purification strategies are effective for isolating high-purity 7-(methylsulfonyl) derivatives?
- Recrystallization : Use polar aprotic solvents (DMF, acetic acid) to remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >95% purity .
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediates .
Advanced Research Questions
Q. What is the proposed mechanism of action for this compound’s anticancer and radiosensitizing activity?
The methylsulfonyl group enhances electrophilicity, enabling covalent binding to cellular thiols (e.g., glutathione) or kinase active sites. In vitro studies show:
Q. Key Assays :
Q. How can computational modeling optimize reaction pathways or predict biological targets?
- Quantum Chemical Calculations : Identify transition states for cyclization steps (e.g., microwave vs. thermal activation barriers) .
- Molecular Docking : Predict binding to kinases (e.g., EGFR, VEGFR2) with Glide SP scores ≤−8.5 kcal/mol .
- SAR Analysis : Methylsulfonyl substitution improves logP (2.1 vs. 1.8 for non-sulfonated analogs) and membrane permeability .
Q. How should researchers address contradictions in reported biological activity data?
- Experimental Replication : Standardize assays (e.g., ATP levels vs. caspase-3 activation for apoptosis).
- Variable Control : Test under hypoxic vs. normoxic conditions, as ROS-mediated effects vary with oxygen levels .
- Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., 12–16 μM in epithelial cancers vs. >50 μM in fibroblasts) .
Q. What strategies improve synthetic yield and scalability for preclinical studies?
- Microwave vs. Thermal Synthesis : Microwave reduces reaction time (45 min vs. 12 h) and improves yield (78% vs. 60%) .
- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener amide coupling (yield maintained at 72%) .
- Continuous Flow Systems : Pilot-scale reactions (50 g batches) achieve 85% purity without chromatography .
Q. How do structural modifications (e.g., substituent position) impact biological activity?
- Methylsulfonyl at C7 : Enhances solubility (logS = −3.2 vs. −4.5 for C6 analogs) and target affinity .
- Carboxylic Acid vs. Ester : Free acid improves cytotoxicity (IC₅₀ 12 μM vs. 28 μM for ethyl ester) due to better cellular uptake .
Q. What analytical parameters validate purity and stability in long-term storage?
- HPLC : Retention time reproducibility (±0.1 min) and peak area (>99% purity) .
- Forced Degradation : Stability under acidic (pH 3, 40°C: <5% degradation in 30 days) and oxidative (3% H₂O₂: 10% degradation) conditions .
- LC-MS : Monitor hydrolytic degradation products (m/z = 295.1 for decarboxylated derivative) .
Q. What interdisciplinary approaches advance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
